2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N4O3S/c1-15-11-16(2)13-18(12-15)34-25(36)24-23(20-5-3-4-6-21(20)32-24)33-26(34)38-14-22(35)31-17-7-9-19(10-8-17)37-27(28,29)30/h3-13,32H,14H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICBWBTRRPWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[5,4-b]indole structure, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities including:
-
Anticancer Properties :
- Compounds containing the pyrimidoindole framework have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of pyrimidine and indole have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific kinases or modulation of signaling pathways .
-
Antimicrobial Activity :
- The sulfanyl group in the compound may contribute to antimicrobial properties. Studies have demonstrated that thiazole and pyrimidine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that similar compounds might exhibit effective antimicrobial properties.
- Anti-inflammatory Effects :
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Pyrimido[5,4-b]indole Core :
- This can be achieved through cyclization reactions involving indole derivatives and pyrimidine precursors.
-
Introduction of the Sulfanyl Group :
- The sulfanyl group is introduced via nucleophilic substitution reactions.
-
Attachment of the Trifluoromethoxy Phenyl Acetamide Moiety :
- Final coupling can occur through amide bond formation reactions to yield the target compound.
Case Studies
Several studies have explored the applications of similar compounds:
- Anticancer Activity Study :
- Antibacterial Efficacy Research :
- Inflammation Model Studies :
Mechanism of Action
The mechanism of action of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A belongs to a class of pyrimidoindole-acetamide derivatives. Key structural analogues include:
Key Observations :
- Substituent Effects: The 3,5-dimethylphenyl group in Compound A enhances steric bulk and lipophilicity compared to the 4-chlorophenyl and 3-methoxyphenyl groups in analogues .
Computational Similarity Analysis
Using Tanimoto coefficients and MACCS fingerprints (as described in ), Compound A shows high structural similarity (>70%) to its pyrimidoindole analogues. For example:
- Tanimoto Index (vs. 4-Chlorophenyl Analogue ) : 0.82, indicating significant overlap in pharmacophoric features.
- Dice Index (vs. 3-Methoxyphenyl Analogue ) : 0.75, reflecting moderate divergence due to the methoxy group’s polarity.
These metrics suggest that Compound A and its analogues may share similar bioactivity profiles, such as kinase inhibition or DNA intercalation, as seen in related pyrimidoindole systems .
Implications for Bioactivity
While direct bioactivity data for Compound A is absent in the provided evidence, structurally related compounds exhibit:
- Anticancer Activity : Pyrimidoindole derivatives with electron-withdrawing groups (e.g., trifluoromethoxy) show enhanced cytotoxicity in NCI-60 screening .
- Kinase Inhibition : The sulfanyl-acetamide moiety is critical for ATP-binding site interactions in kinase targets, as demonstrated in analogues from .
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule known for its potential biological activities. Its unique structure, characterized by a pyrimido[5,4-b]indole core and various functional groups, suggests a range of interactions within biological systems. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 511.6 g/mol. The presence of a sulfanyl group and a trifluoromethoxy phenyl moiety enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H24F3N3O3S |
| Molecular Weight | 511.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 536705-50-7 |
Biological Activity
Research indicates that compounds with similar structures to This compound exhibit various biological activities including:
-
Anticancer Activity :
- Studies have shown that pyrimidoindole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines by targeting specific pathways like the MEK-MAPK signaling pathway .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of Kinase Activity : The compound may inhibit kinases involved in cancer progression and inflammation. For example, inhibition of pMAPK was observed in studies involving similar compounds .
- Induction of Apoptosis : The structural features allow for interaction with apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Several studies have explored the biological activity of pyrimidoindole derivatives:
- In Vitro Studies :
- Animal Models :
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing this compound?
The synthesis involves three key stages:
- Pyrimidoindole core formation : Cyclocondensation of substituted indole precursors with thiourea derivatives under reflux in ethanol or DMF (80–100°C) .
- Sulfanyl group introduction : Thiolation via nucleophilic substitution using mercaptoacetic acid or sodium hydrosulfide, optimized at 60–80°C in THF .
- Acetamide coupling : Reacting the sulfanyl intermediate with 4-(trifluoromethoxy)phenyl isocyanate in dichloromethane with triethylamine as a base . Purity is confirmed via HPLC (>95%) and structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for the pyrimidoindole core (δ 7.8–8.2 ppm for aromatic protons) and trifluoromethoxy group (δ 4.3 ppm) .
- Mass spectrometry : HRMS confirms molecular ion ([M+H] at m/z 563.15) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect impurities .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test palladium (0) or copper (I) catalysts for coupling steps to reduce side reactions .
- Solvent optimization : Compare DMF (higher polarity) vs. THF (lower boiling point) for intermediate stability .
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature (60–100°C), stoichiometry (1:1.2 molar ratio), and reaction time (12–24 hr) impacts on yield .
Q. How should contradictory biological activity data (e.g., IC variability) be resolved?
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) vs. cell-based viability assays (MTT) to differentiate target-specific vs. off-target effects .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy or chloro groups) to identify critical substituents .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability .
Q. What strategies improve aqueous solubility for in vivo studies?
- Co-solvency : Test PEG-400 or cyclodextrin-based formulations to enhance solubility without precipitation .
- Salt formation : React with HCl or sodium bicarbonate to generate ionizable salts .
- Prodrug design : Introduce phosphate or ester moieties at the acetamide group for hydrolytic activation .
Q. How is compound stability evaluated under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hr, monitoring degradation via HPLC .
- Photostability : Expose to UV light (300–400 nm) and quantify decomposition products .
- Thermal stability : Accelerated testing at 40–60°C to predict shelf life .
Q. What methodologies identify molecular targets and mechanisms of action?
- Affinity chromatography : Immobilize the compound on agarose beads to pull down binding proteins from cell lysates .
- Computational docking : Screen against kinase or GPCR libraries using AutoDock Vina to prioritize targets .
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
